molecular formula C15H10N2O3S2 B2640544 3-{4-oxo-5-[(Z)-phenylmethylidene]-2-thioxo-1,3-thiazolan-3-yl}-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 866156-29-8

3-{4-oxo-5-[(Z)-phenylmethylidene]-2-thioxo-1,3-thiazolan-3-yl}-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B2640544
CAS RN: 866156-29-8
M. Wt: 330.38
InChI Key: UQFVECUAHPNBRR-WDZFZDKYSA-N
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Description

3-{4-oxo-5-[(Z)-phenylmethylidene]-2-thioxo-1,3-thiazolan-3-yl}-3-azabicyclo[3.1.0]hexane-2,4-dione is a useful research compound. Its molecular formula is C15H10N2O3S2 and its molecular weight is 330.38. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Potential Therapeutic Applications

  • The compound and its derivatives have shown promise as inhibitors of specific enzymes such as human placental aromatase, which is pivotal in the biosynthesis of estrogens. This inhibition suggests potential applications in the treatment of hormone-dependent tumors, such as breast cancer, due to their greater potency compared to clinically effective agents like aminoglutethimide (Staněk et al., 1991).
  • Analogues based on 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione have been studied for selective inhibition of aromatase activity, underscoring the structural features responsible for this inhibitory activity and highlighting the therapeutic potential in managing conditions related to estrogen production (Rowlands et al., 1988).

Antimicrobial Applications

  • Certain synthesized compounds based on the thiazolidine structure exhibit notable antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. This includes activity against strains such as Staphylococcus aureus, Proteus vulgaris, and Candida albicans, demonstrating the broad spectrum of these compounds' bioactivity (Ibrahim et al., 2011).

Synthesis and Chemical Properties

  • Research into the synthesis and reactions of related compounds provides insight into their chemical properties and potential applications. This includes the development of new methods for their synthesis, which can lead to the discovery of new drugs and materials with significant biological activity. Such studies have led to the creation of compounds with pesticidal activity and the discovery of novel reaction mechanisms (Eliazyan et al., 2013).

Potential for New Drug Development

  • The structural modification of these compounds has been explored for the development of new pharmaceuticals, particularly in the context of anti-leukemic activity. Synthesis of pyrrolidinedione-thiazolidinone hybrids has demonstrated potential for selective antiproliferative action against certain leukemia cell lines, indicating the versatility and potential of these compounds in drug development (Kryshchyshyn et al., 2020).

properties

IUPAC Name

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S2/c18-12-9-7-10(9)13(19)16(12)17-14(20)11(22-15(17)21)6-8-4-2-1-3-5-8/h1-6,9-10H,7H2/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFVECUAHPNBRR-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)N(C2=O)N3C(=O)C(=CC4=CC=CC=C4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C1C(=O)N(C2=O)N3C(=O)/C(=C/C4=CC=CC=C4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-oxo-5-[(Z)-phenylmethylidene]-2-thioxo-1,3-thiazolan-3-yl}-3-azabicyclo[3.1.0]hexane-2,4-dione

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